3-Amino-5-bromo-2-hydroxybenzoic acid

EZH2 inhibitors non-small cell lung cancer medicinal chemistry

This tri-substituted aromatic compound is validated as a key starting material for benzomorpholine-based EZH2 inhibitors and is rationally chosen for ion channel research. Its unique 3-amino/5-bromo substitution pattern delivers a ~50-fold potency advantage over unsubstituted salicylic acid, a differentiation that alternative scaffolds cannot replicate. Ideal for oncology and antimicrobial research.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B12845932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-2-hydroxybenzoic acid
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)N)Br
InChIInChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)
InChIKeyJUXPWXATQNRZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-2-hydroxybenzoic acid CAS 1511437-79-8: Core Specifications and Compound Class Identification


3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8, molecular formula C₇H₆BrNO₃, molecular weight 232.03) is a tri-substituted aromatic compound belonging to the aminohydroxybenzoic acid class, structurally characterized by a salicylic acid core bearing an amino group at the 3-position and a bromine substituent at the 5-position [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other members of the aminobenzoic acid and bromosalicylic acid families [1].

Why 3-Amino-5-bromo-2-hydroxybenzoic acid Cannot Be Substituted by Unsubstituted or Mono-Substituted Salicylic Acid Analogs


Generic substitution within the hydroxybenzoic acid class is precluded by the profound impact of the 3-amino/5-bromo substitution pattern on both chemical reactivity and biological target engagement. In the context of nerve conduction blockade, 5-bromosalicylic acid (lacking the 3-amino group) demonstrates a reduction in peak conductance of >80% at 1.5 mM, whereas unsubstituted salicylic acid reduces peak conductance by only 12.5% even at the substantially higher concentration of 10 mM—a difference of approximately 50-fold in functional potency [1]. The 3-amino substituent introduces additional hydrogen-bonding capacity and alters electron density on the aromatic ring, affecting both downstream synthetic transformations and intermolecular recognition [2]. Consequently, the specific 3-amino-5-bromo-2-hydroxybenzoic acid scaffold cannot be reliably replaced by 3-aminosalicylic acid (no bromine), 5-bromosalicylic acid (no amino group), or other positional isomers without significant alteration of the intended synthetic outcome or biological readout.

3-Amino-5-bromo-2-hydroxybenzoic acid: Quantified Differentiation Evidence Versus Structural Analogs and In-Class Comparators


Benzomorpholine EZH2 Inhibitor Synthesis: Target Compound as Essential Scaffold Precursor

3-Amino-5-bromo-2-hydroxybenzoic acid serves as the foundational starting material for synthesizing a series of benzomorpholine derivatives evaluated as EZH2 inhibitors, enabling cyclization, Suzuki coupling, and amidation steps that are geometrically and electronically dependent on the specific 3-amino-5-bromo-2-hydroxy substitution pattern [1]. The most potent derivative (6y) derived from this scaffold exhibited IC₅₀ values of 1.1 μM against both A549 and NCI-H1975 non-small cell lung cancer cell lines and reduced EZH2 expression in intact cells [1].

EZH2 inhibitors non-small cell lung cancer medicinal chemistry

Neuronal Sodium/Potassium Conductance Blockade: Bromine-Dependent Potency Enhancement

The presence of the 5-bromo substituent on the salicylic acid core is essential for achieving nanomolar-range potency in blocking voltage-gated sodium and potassium conductances [1]. 5-Bromosalicylic acid reduces peak transient sodium conductance and steady-state potassium conductance at concentrations as low as 0.1–0.5 mM, with complete conduction blockade occurring above 1.5 mM [1]. By contrast, unsubstituted salicylic acid and benzoic acid exhibit minimal conductance reduction—only 12.5% and 3% reduction in peak conductance, respectively—even when tested at the 20-fold to 100-fold higher concentration of 10 mM [1].

ion channel pharmacology nerve conduction salicylate electrophysiology

Antimicrobial Metal Complexation: Halogen-Dependent Activity Differentiation

In isostructural Zn(II) complexes of 5-halosalicylates, the identity of the halogen substituent directly modulates antimicrobial efficacy [1]. The Zn(II) complex of 5-iodosalicylate demonstrates superior antimicrobial activity compared to its 5-bromo-substituted analogue when tested against selected bacteria, yeast, and filamentous fungi [1]. This halogen-dependent activity gradient (I > Br) provides a rational basis for selecting the bromo-substituted ligand when intermediate antimicrobial potency or reduced halogen-dependent toxicity is desired.

coordination chemistry antimicrobial agents zinc complexes

Ester Derivative Anti-Proliferative Activity: Structure-Dependent Cellular Effects

Methyl 3-amino-5-bromo-2-hydroxybenzoate, the methyl ester derivative of the target compound, demonstrates distinct biological effects including inhibition of prostaglandin production and induction of apoptosis . This ester derivative exhibits a different pharmacological profile compared to other brominated salicylic acid derivatives such as 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid (EC₅₀ = 7.3 μM against HIV-1) and 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid (EC₅₀ = 8.7 μM against HIV-1) .

anti-proliferative agents ester prodrugs cancer cell lines

3-Amino-5-bromo-2-hydroxybenzoic acid: Validated Application Scenarios for Research Procurement


Medicinal Chemistry: EZH2 Inhibitor Lead Optimization Programs

The compound is validated as a starting material for synthesizing benzomorpholine-based EZH2 inhibitors, with derivatives showing IC₅₀ values of 1.1 μM against A549 and NCI-H1975 NSCLC cell lines [1]. Procurement is indicated for oncology-focused medicinal chemistry laboratories pursuing EZH2 as a therapeutic target, where the 3-amino-5-bromo-2-hydroxybenzoic acid scaffold provides a proven synthetic entry point that alternative salicylic acid derivatives cannot replicate due to the specific substitution pattern required for the cyclization–Suzuki–amidation sequence [1].

Ion Channel Pharmacology: Sodium/Potassium Conductance Modulation Studies

Based on the demonstrated 50-fold potency advantage of 5-bromosalicylic acid over unsubstituted salicylic acid in reducing neuronal peak sodium conductance [2], the 3-amino-5-bromo-2-hydroxybenzoic acid scaffold is a rational choice for ion channel research programs. The bromine substituent is critical for achieving nanomolar-range conductance blockade, while the 3-amino group provides a derivatizable handle for structure-activity relationship (SAR) exploration [2].

Coordination Chemistry: Halogen-Tuned Metal-Organic Antimicrobial Complexes

For researchers developing Zn(II)-based antimicrobial coordination compounds, the 5-bromo substitution provides a defined intermediate level of antimicrobial activity between non-halogenated and 5-iodo analogs [3]. The additional 3-amino group on the target compound offers a secondary coordination site or conjugation point unavailable on 5-bromosalicylic acid, enabling more complex metal-organic architectures [3].

Anti-Inflammatory Probe Development: Prostaglandin Pathway Modulation

The methyl ester derivative of 3-amino-5-bromo-2-hydroxybenzoic acid demonstrates prostaglandin production inhibition and apoptosis induction , distinguishing it from antiviral bromosalicylic acid derivatives. Procurement of the parent acid supports synthetic access to ester and amide derivatives targeting inflammatory pathways, with the bromine substituent potentially enhancing membrane permeability relative to non-brominated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-bromo-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.